molecular formula CKN B7798746 CID 101459920

CID 101459920

Cat. No. B7798746
M. Wt: 65.116 g/mol
InChI Key: YUZRZFQHUCKACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 101459920 is a useful research compound. Its molecular formula is CKN and its molecular weight is 65.116 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 101459920 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 101459920 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 101459920 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by reduction and cyclization reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2-methoxyphenyl)acetic acid

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate product, 2-(2-methoxyphenyl)-5-nitro-6-(2-(2-methoxyphenyl)acetyl)pyrimidine., Step 2: The intermediate product is then reduced using a reducing agent such as palladium on carbon and hydrogen gas to form the corresponding amine, 2-(2-methoxyphenyl)-5-amino-6-(2-(2-methoxyphenyl)acetyl)pyrimidine., Step 3: The amine is then cyclized using a cyclization agent such as trifluoroacetic acid to form the final product, CID 101459920.

properties

InChI

InChI=1S/CN.K/c1-2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZRZFQHUCKACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C]#N.[K]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CKN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

65.116 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101459920

CAS RN

151-50-8
Record name Potassium cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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